molecular formula C8H11N5O3S2 B2500036 Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate CAS No. 2415620-75-4

Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate

Cat. No.: B2500036
CAS No.: 2415620-75-4
M. Wt: 289.33
InChI Key: YJTDKVDMOJJLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various nucleophiles. For instance, the preparation of 1,3,4-thiadiazole derivatives can be achieved by reacting N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in absolute ethanol in the presence of triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of thiadiazole derivatives, including Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate, involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of thiadiazole derivatives include hydrazonoyl halides, methyl hydrazinecarbodithioate, and triethylamine. Reaction conditions often involve the use of solvents like ethanol and controlled temperatures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate stands out due to its unique structure, which allows for specific interactions with molecular targets.

Properties

IUPAC Name

ethyl 2-[(thiadiazole-4-carbonylamino)carbamothioylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3S2/c1-2-16-6(14)3-9-8(17)12-11-7(15)5-4-18-13-10-5/h4H,2-3H2,1H3,(H,11,15)(H2,9,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTDKVDMOJJLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NNC(=O)C1=CSN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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